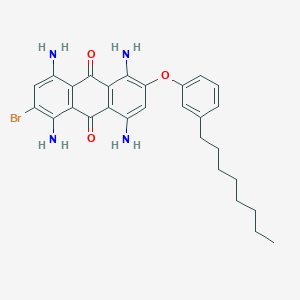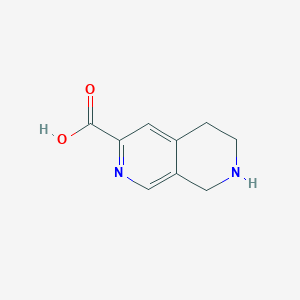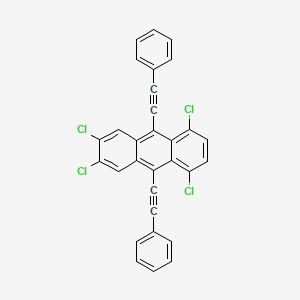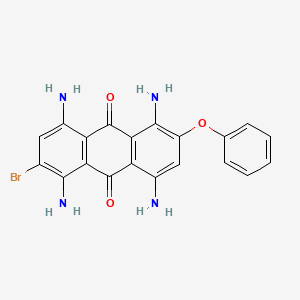
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H31BrN4O3 and a molecular weight of 551.475 g/mol . This compound is known for its unique structure, which includes multiple amino groups, a bromine atom, and an octylphenoxy group attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of amino groups at the 1,4,5,8-positions through nucleophilic substitution reactions using ammonia or primary amines.
Phenoxylation: Attachment of the octylphenoxy group at the 6-position via etherification reactions using octylphenol and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: De-brominated derivatives.
Substitution Products: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules.
Pathways: It can modulate biochemical pathways by binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetranitronaphthalene: Similar in structure but contains nitro groups instead of amino groups.
9-Bromo-10-(naphthalen-1-yl-d7)anthracene: Similar in having a bromine atom and an anthracene core but differs in the substituents attached to the core.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is unique due to its combination of amino, bromine, and octylphenoxy groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in scientific research and industry.
Propriétés
Numéro CAS |
88602-10-2 |
|---|---|
Formule moléculaire |
C28H31BrN4O3 |
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H31BrN4O3/c1-2-3-4-5-6-7-9-15-10-8-11-16(12-15)36-20-14-19(31)22-24(26(20)33)28(35)21-18(30)13-17(29)25(32)23(21)27(22)34/h8,10-14H,2-7,9,30-33H2,1H3 |
Clé InChI |
AAJCNUUENAQNDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)









![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

